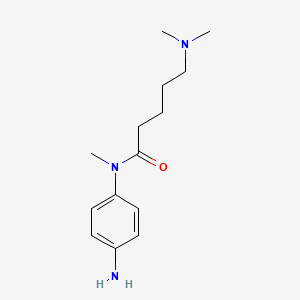

N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide

CAS No.: 651748-37-7

Cat. No.: VC16822497

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651748-37-7 |

|---|---|

| Molecular Formula | C14H23N3O |

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | N-(4-aminophenyl)-5-(dimethylamino)-N-methylpentanamide |

| Standard InChI | InChI=1S/C14H23N3O/c1-16(2)11-5-4-6-14(18)17(3)13-9-7-12(15)8-10-13/h7-10H,4-6,11,15H2,1-3H3 |

| Standard InChI Key | WVLGLCDJANXERT-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCCC(=O)N(C)C1=CC=C(C=C1)N |

Introduction

Chemical Identification and Structural Properties

Molecular Formula and Key Descriptors

The molecular formula of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide is C₁₅H₂₄N₄O, with a molecular weight of 276.38 g/mol. Key structural features include:

-

Pentanamide backbone: A five-carbon chain terminating in an amide group.

-

N-methyl substitution: A methyl group attached to the amide nitrogen, reducing hydrogen-bonding capacity.

-

5-(dimethylamino) group: A tertiary amine at the fifth carbon, contributing to basicity and solubility.

-

4-aminophenyl ring: An aromatic amine para-substituted on the phenyl group, enabling π-π interactions and hydrogen bonding.

Table 1: Physicochemical Properties of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide

These properties suggest moderate lipophilicity, aligning with bioavailability profiles of orally administered drugs .

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous compounds are synthesized via multi-step organic reactions. A plausible route involves:

-

Formation of the pentanamide backbone: Condensation of pentanoic acid derivatives with 4-nitroaniline, followed by reduction to 4-aminophenylpentanamide .

-

N-methylation: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group .

-

Introduction of dimethylamino group: Nucleophilic substitution at the fifth carbon using dimethylamine under Mitsunobu conditions .

Key Reaction Steps:

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) , with structural confirmation via:

-

¹H-NMR: Peaks at δ 2.2–2.4 ppm (dimethylamino protons), δ 6.5–7.2 ppm (aromatic protons).

-

MS (ESI): Molecular ion peak at m/z 277 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume